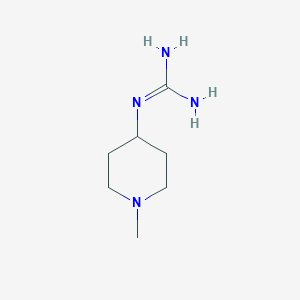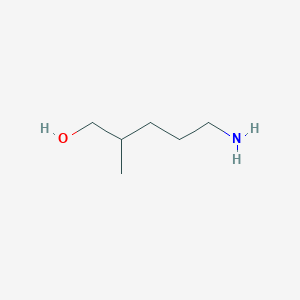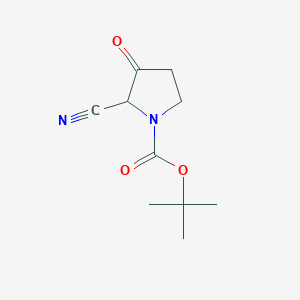
tert-Butyl 2-cyano-3-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-cyano-3-oxopyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a cyano group and a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-1-pyrrolidinecarboxylic acid tert-butyl ester with a suitable cyanating agent. One common method involves the use of Dess-Martin periodinane as an oxidizing agent. The reaction is carried out in a solvent such as dichloromethane at room temperature for several hours. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-cyano-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or amines.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidinones.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-cyano-3-oxopyrrolidine-1-carboxylate is used as an intermediate for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. It can be used to synthesize bioactive molecules with potential therapeutic effects.
Industry: In the material science industry, this compound can be used to create polymers and other materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions can lead to the formation of active intermediates that interact with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 3-oxopyrrolidine-1-carboxylate
- tert-Butyl 2-oxopyrrolidine-1-carboxylate
- tert-Butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate
Comparison: tert-Butyl 2-cyano-3-oxopyrrolidine-1-carboxylate is unique due to the presence of both a cyano group and a tert-butyl ester group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it versatile for various applications. In comparison, similar compounds may lack one of these functional groups, resulting in different chemical behavior and applications .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
tert-butyl 2-cyano-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7H,4-5H2,1-3H3 |
InChI Key |
XDIVPLKOBSSSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


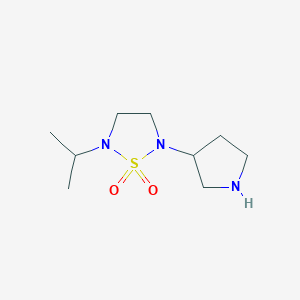
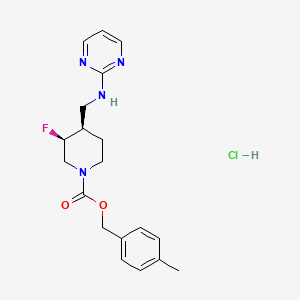
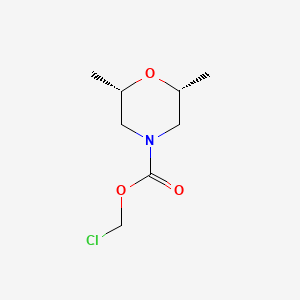
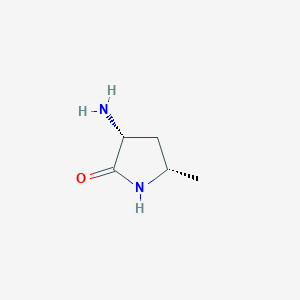
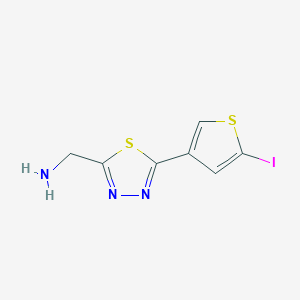
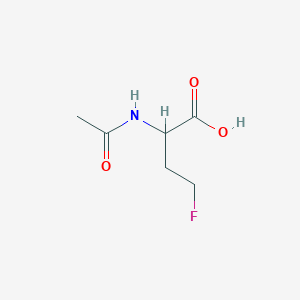
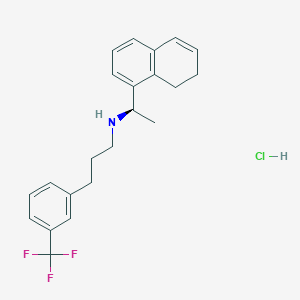
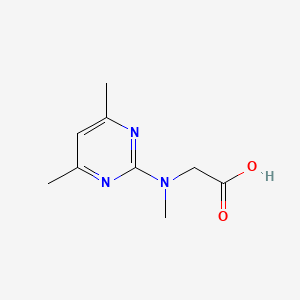
![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)
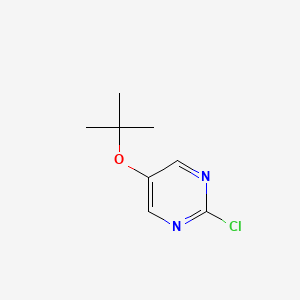
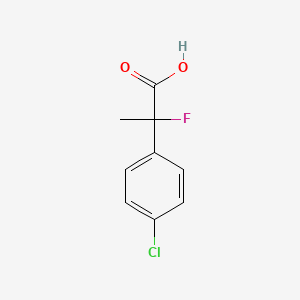
![3-[(3-Methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13340796.png)
